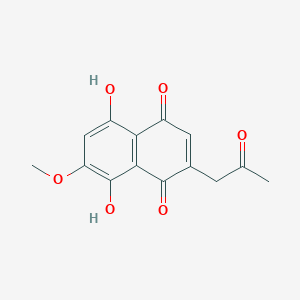
Norjavanicin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Norjavanicin is a natural product found in Fusarium solani with data available.
Applications De Recherche Scientifique
Chemical Properties and Structure
Norjavanicin is classified as a naphthoquinone, a class of compounds known for their diverse biological activities. The structure of this compound includes specific functional groups that contribute to its pharmacological effects. Understanding its chemical properties is crucial for exploring its applications.
Biological Activities
This compound exhibits several notable biological activities:
- Antimicrobial Activity : Research indicates that this compound possesses significant antimicrobial properties against various pathogens. Studies have shown its effectiveness against bacteria and fungi, making it a candidate for developing new antibiotics .
- Anticancer Potential : Preliminary studies suggest that this compound may inhibit the growth of cancer cells. Its mechanisms include inducing apoptosis and disrupting cellular signaling pathways associated with tumor growth .
- Anti-inflammatory Effects : this compound has been reported to exhibit anti-inflammatory properties, which can be beneficial in treating inflammatory diseases .
Applications in Medicine
The potential medical applications of this compound are diverse:
- Antibiotic Development : Due to its antimicrobial properties, researchers are investigating this compound as a lead compound for new antibiotic formulations. Its efficacy against resistant strains of bacteria is particularly promising .
- Cancer Therapeutics : Ongoing research aims to explore the use of this compound in cancer treatment protocols, potentially as part of combination therapies to enhance efficacy and reduce side effects .
- Anti-inflammatory Drugs : The anti-inflammatory properties of this compound could lead to its application in pharmaceuticals targeting conditions like arthritis or other inflammatory disorders.
Agricultural Applications
In agriculture, this compound's bioactive properties can be harnessed:
- Plant Protection : As a natural fungicide, this compound may be used to protect crops from fungal infections. Its application could reduce reliance on synthetic fungicides, promoting sustainable agricultural practices .
- Growth Promotion : Some studies suggest that this compound may enhance plant growth by improving resistance to stressors and pathogens, thus increasing crop yields.
Table 1: Summary of Research Findings on this compound
Future Perspectives
The future research directions for this compound include:
- Mechanistic Studies : Further investigation into the mechanisms underlying its biological activities will provide insights into how it can be effectively utilized in therapeutic applications.
- Formulation Development : Developing stable formulations for pharmaceutical and agricultural use is essential for practical applications.
- Clinical Trials : Conducting clinical trials will be crucial for assessing the safety and efficacy of this compound in human subjects.
Propriétés
Numéro CAS |
17790-94-2 |
|---|---|
Formule moléculaire |
C14H12O6 |
Poids moléculaire |
276.24 g/mol |
Nom IUPAC |
5,8-dihydroxy-2-methoxy-7-(2-oxopropyl)naphthalene-1,4-dione |
InChI |
InChI=1S/C14H12O6/c1-6(15)3-7-4-8(16)11-9(17)5-10(20-2)14(19)12(11)13(7)18/h4-5,16,18H,3H2,1-2H3 |
Clé InChI |
MNQDVQOXHPDHPT-UHFFFAOYSA-N |
SMILES |
CC(=O)CC1=CC(=C2C(=O)C=C(C(=O)C2=C1O)OC)O |
SMILES canonique |
CC(=O)CC1=CC(=O)C2=C(C1=O)C(=C(C=C2O)OC)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















